SHP2 Phosphatase Inhibition: 2-Bromo-N-(2,4-difluorophenyl)acetamide as a Validated Lead Scaffold
In a study focused on developing selective SHP2 inhibitors, 2-bromo-N-(2,4-difluorophenyl)acetamide (identified as PubChem CID 8,478,960) was used as a starting point for 'core hopping' and optimization. The parent compound demonstrated an IC50 of 45.01 μM against the SHP2 phosphatase enzyme [1]. This baseline activity provided a quantifiable foundation for the subsequent design of a series of thiophene[2,3-d]pyrimidine derivatives, which achieved significantly improved potencies (IC50 range: 0.4–37.87 μM). The most optimized derivative (Comp#5) exhibited an IC50 of 0.4 μM, representing a 112.5-fold improvement over the parent scaffold [2].
| Evidence Dimension | SHP2 Phosphatase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 45.01 μM |
| Comparator Or Baseline | Optimized thiophene[2,3-d]pyrimidine derivatives (Comp#5) |
| Quantified Difference | 112.5-fold improvement (0.4 μM vs. 45.01 μM) |
| Conditions | SHP2-PTP phosphatase activity assay |
Why This Matters
This evidence directly proves that 2-bromo-N-(2,4-difluorophenyl)acetamide serves as a critical, quantifiable starting point for the rational design of potent SHP2 inhibitors, a key target in oncology.
- [1] Li, W.-Y., Ma, Y., Li, H.-X., et al. (2020). Scaffold-based selective SHP2 inhibitors design using core hopping, molecular docking, biological evaluation and molecular simulation. *Bioorganic Chemistry*, 105, 104391. View Source
- [2] Li, W.-Y., Ma, Y., Li, H.-X., et al. (2020). Scaffold-based selective SHP2 inhibitors design using core hopping, molecular docking, biological evaluation and molecular simulation. *Bioorganic Chemistry*, 105, 104391. (Comp#5 data). View Source
